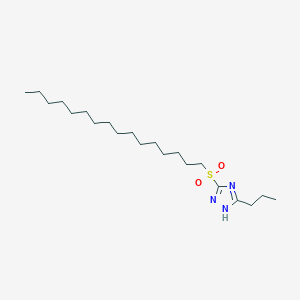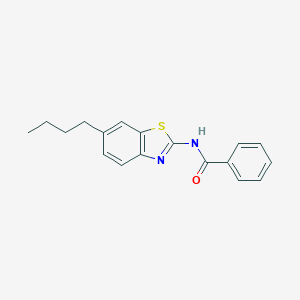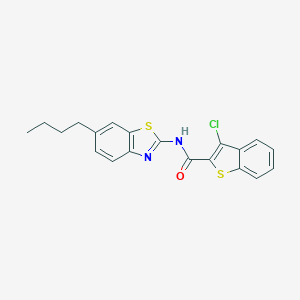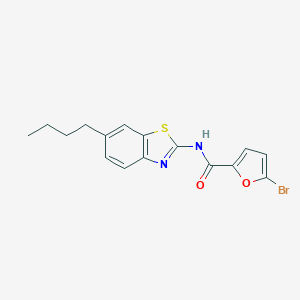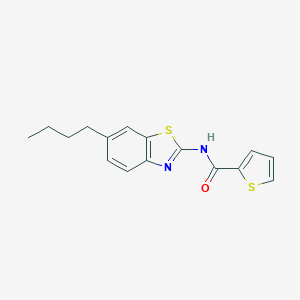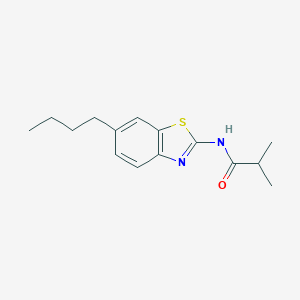![molecular formula C29H21Br2N5O3 B316066 [4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE](/img/structure/B316066.png)
[4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE is a complex heterocyclic compound. It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and potential pharmacological applications. The presence of multiple functional groups, including amino, cyano, and ethoxy groups, enhances its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE typically involves a multi-component reaction. A common method includes the reaction of aldehydes, malononitrile, and hydrazine hydrate in the presence of a catalyst. The reaction is carried out in acetic acid, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as piperidine or triethylamine may be employed to facilitate the reaction .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can target the cyano and carbonitrile groups.
Substitution: The presence of bromine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
科学研究应用
[4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of [4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways .
相似化合物的比较
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazole derivatives: Known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
[4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE is unique due to the presence of multiple functional groups that enhance its reactivity and versatility. The combination of amino, cyano, and ethoxy groups, along with the pyrano[2,3-c]pyrazole core, makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C29H21Br2N5O3 |
|---|---|
分子量 |
647.3 g/mol |
IUPAC 名称 |
6-amino-4-[2,3-dibromo-4-(cyanomethoxy)-5-ethoxyphenyl]-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C29H21Br2N5O3/c1-2-37-21-15-19(24(30)25(31)27(21)38-14-13-32)22-20(16-33)28(34)39-29-23(22)26(17-9-5-3-6-10-17)35-36(29)18-11-7-4-8-12-18/h3-12,15,22H,2,14,34H2,1H3 |
InChI 键 |
KIBALOQIENZMFA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C(=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N)Br)Br)OCC#N |
规范 SMILES |
CCOC1=C(C(=C(C(=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N)Br)Br)OCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B315983.png)
![1-{5-(4-methylphenyl)-1-phenyl-4-[4-(4-propionyl-1-piperazinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315985.png)
![N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315992.png)
![N-{4-[3-acetyl-5-(4-fluorophenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315993.png)
![N-{4-[3-acetyl-5-(2-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315994.png)
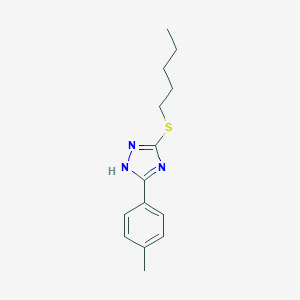

![N-(5-{5-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B315998.png)
